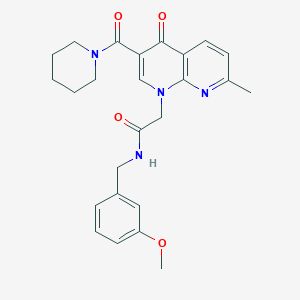

N-(3-methoxybenzyl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-[7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O4/c1-17-9-10-20-23(31)21(25(32)28-11-4-3-5-12-28)15-29(24(20)27-17)16-22(30)26-14-18-7-6-8-19(13-18)33-2/h6-10,13,15H,3-5,11-12,14,16H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQDTVRCZFCZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC(=CC=C3)OC)C(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxybenzyl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

- Molecular Formula : C25H28N4O4

- Molecular Weight : 448.5 g/mol

- CAS Number : 1251627-80-1

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds, similar to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that naphthyridine derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Naphthyridine derivatives have been studied for their ability to induce apoptosis in cancer cells. For example, certain analogs have demonstrated cytotoxic effects against human cancer cell lines, including breast and lung cancers. The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation .

Enzyme Inhibition

This compound may act as an enzyme inhibitor. Studies on similar compounds indicate that they can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This inhibition could lead to reduced inflammation and pain relief, making it a candidate for anti-inflammatory drug development .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various naphthyridine derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a promising antimicrobial profile for further exploration .

Study 2: Anticancer Activity

Another significant study focused on the anticancer properties of naphthyridine derivatives. The compound was tested against several cancer cell lines, revealing IC50 values indicative of potent cytotoxicity. Specifically, the compound showed a reduction in cell viability by over 70% at concentrations as low as 20 µM in breast cancer cells .

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of 1,8-naphthyridine derivatives, including N-(3-methoxybenzyl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide. Research indicates that these compounds exhibit substantial activity against various bacterial strains. For instance, a study demonstrated that certain synthesized naphthyridine derivatives showed notable antibacterial activity when tested using diffusion methods at concentrations of 50 μg/ml and 100 μg/ml .

Anticancer Activity

The anticancer properties of 1,8-naphthyridine derivatives are well-documented. These compounds have been shown to induce apoptosis in cancer cells and inhibit critical pathways involved in tumor growth. Mechanisms include:

- Inhibition of topoisomerases : These enzymes are crucial for DNA replication and repair; their inhibition can lead to cancer cell death.

- Cell cycle arrest : Some derivatives can halt the progression of cancer cells through the cell cycle, preventing proliferation.

- Intercalation with DNA : This process disrupts the normal function of DNA, leading to cell death .

Neuroprotective Effects

Naphthyridine derivatives have also been studied for their neuroprotective effects, showing promise in treating neurological disorders such as Alzheimer's disease and depression. Their ability to cross the blood-brain barrier allows them to exert effects on the central nervous system, potentially offering new avenues for therapy in neurodegenerative conditions .

Anti-inflammatory and Analgesic Activities

These compounds possess anti-inflammatory properties that can be beneficial in treating conditions characterized by inflammation. The analgesic effects observed in some studies suggest potential use in pain management therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various methods including classical organic synthesis techniques and modern approaches like microwave-assisted synthesis. Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profiles of these compounds .

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the biological evaluation of naphthyridine derivatives:

- A study published in the Oriental Journal of Chemistry detailed the synthesis and evaluation of various naphthyridine derivatives as potential antibacterial agents, highlighting their significant activity against Gram-positive and Gram-negative bacteria .

- Another comprehensive review discussed multiple biological activities associated with 1,8-naphthyridine derivatives, emphasizing their therapeutic potential across various medical fields including oncology and neurology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of the target compound, focusing on substituents, physicochemical properties, and reported activities:

Key Structural and Functional Insights:

Core Modifications: The 1,8-naphthyridine core is frequently substituted at positions 3 and 5. The target compound’s 7-methyl-4-oxo group is conserved in analogs like 2c and 9m, which may stabilize the lactam ring and influence hydrogen bonding . Piperidine-1-carbonyl (target compound) vs.

Acetamide Side Chain: The 3-methoxybenzyl group in the target compound contrasts with simpler benzyl (9m) or trifluoromethylphenyl () groups. Methoxy groups improve solubility and may modulate pharmacokinetics compared to halogens or nonpolar substituents .

highlights 1,8-naphthyridine-3-carbonitrile derivatives with anti-mycobacterial activity, emphasizing the role of cyano and piperazine groups in target engagement .

Synthetic Yields :

- Yields for analogs range from 25% (compound 67 ) to 83% (compound 9n ), indicating that sterically hindered substituents (e.g., adamantyl) may reduce efficiency compared to flexible groups like benzyl .

Research Findings and Trends

- Antioxidant vs. Antimicrobial Focus : Coumarin derivatives () exhibit antioxidant activity, but 1,8-naphthyridine analogs are more commonly explored for antimicrobial or enzyme inhibition, likely due to their planar structure and metal-chelating ability .

- Ultrasound-Assisted Synthesis : highlights expedited synthesis using ultrasonic methods, which could be applied to the target compound to improve yield and purity .

- Patented Derivatives: includes quinoline-naphthyridine hybrids with chloro and methoxy groups, underscoring industrial interest in optimizing substituents for intellectual property .

Q & A

Q. What are the key considerations in optimizing the synthetic yield and purity of N-(3-methoxybenzyl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide?

- Methodological Answer : Synthesis involves multi-step protocols, including cyclization of the naphthyridine core, introduction of the 3-methoxybenzyl group via nucleophilic substitution, and piperidine-1-carbonyl coupling. Key factors:

- Solvent Selection : DMF or DMSO for polar intermediates, ensuring solubility and reaction efficiency .

- Catalysts : Use of EDC·HCl or HOBt for amide bond formation .

- Temperature Control : Reactions often require 80–120°C for cyclization steps .

- Purification : Chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] at m/z ~525) .

- IR Spectroscopy : Peaks at ~1650–1700 cm for carbonyl groups (naphthyridinone, acetamide) .

Q. How does the substitution pattern on the naphthyridine core influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies highlight:

- Piperidine-1-carbonyl group : Enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibition) .

- 3-Methoxybenzyl moiety : Improves blood-brain barrier penetration in neuroactivity assays .

- 7-Methyl group : Reduces metabolic degradation in hepatic microsomes .

Advanced Research Questions

Q. What experimental strategies are recommended for resolving contradictions in reported bioactivity data?

- Methodological Answer :

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and positive controls .

- Dose-Response Curves : Validate IC values across ≥3 independent replicates .

- Orthogonal Validation : Confirm enzyme inhibition (e.g., kinase assays) with SPR or ITC for binding affinity .

Q. How can researchers design in vivo studies to evaluate pharmacokinetic properties?

- Methodological Answer :

- Animal Models : Rodents for bioavailability studies; dose at 10–50 mg/kg via oral/i.v. routes .

- Bioanalytical Methods : LC-MS/MS to quantify plasma concentrations (LLOQ ~1 ng/mL) .

- Tissue Distribution : Radiolabeled compound (e.g., C) for tracking accumulation in target organs .

Q. What computational approaches are effective for predicting off-target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against databases like ChEMBL .

- MD Simulations : GROMACS for assessing binding stability (e.g., piperidine-carbonyl interactions with ATP-binding pockets) .

- QSAR Models : Train datasets with >200 analogs to predict cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.